4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Description
4-(2-Aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. The molecule features a chlorine atom at position 7 of the aromatic ring and a 2-aminoethyl substituent at position 4 (Figure 1).
This structural motif is part of a broader class of benzoxazepinones, which are recognized for their pharmacological versatility, including antimicrobial, antifungal, and central nervous system (CNS) activity . The compound’s synthesis typically involves cyclization reactions of precursors containing substituted phenyl or alkyl groups, as seen in related derivatives .
Properties
IUPAC Name |
4-(2-aminoethyl)-7-chloro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMAZVHNVCMKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth.
Mode of Action
This compound, identified as an inhibitor of ANXA7, suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF). It elevates the protein level of ANXA7 in the nucleus, indirectly regulating HP1γ phosphorylation.
Biochemical Pathways
The compound affects the AMPK/mTOR signaling pathway. It decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR. This pathway is crucial for cellular processes such as cell growth and metabolism.
Biochemical Analysis
Biochemical Properties
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and potentially altering cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Furthermore, this compound can modulate gene expression, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to its overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific metabolic enzymes, leading to the accumulation of certain metabolites and altering cellular metabolism . These interactions are crucial for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications .
Biological Activity
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) being determined through standard microdilution methods.
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- CNS Activity : Similar compounds have shown central nervous system (CNS) depressant effects. This suggests potential applications in treating anxiety or other CNS-related disorders.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors such as serotonin and acetylcholine receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- Biofilm Disruption : In antimicrobial applications, it appears to disrupt biofilm formation in bacterial cultures, enhancing its efficacy against persistent infections.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds and derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial properties against Gram-positive and Gram-negative bacteria; MIC values ranged from 10 to 50 µg/mL. |
| Study 2 | Evaluated anticancer effects on MCF-7 cells; showed a reduction in cell viability by 70% at a concentration of 25 µM after 48 hours. |
| Study 3 | Assessed CNS activity; demonstrated significant sedative effects in animal models at doses of 5-10 mg/kg. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Modification: Replacing the ketone (O) with a thione (S) increases lipophilicity, as seen in , which correlates with enhanced antibacterial activity due to improved membrane penetration .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one?
- Methodology : Synthesis typically involves cyclization of substituted benzaldehyde derivatives with haloesters or amines. For example, 5-nitrobenzaldehydes react with 2-haloesters to form intermediates, followed by reductive cyclization using agents like NaBH₄ or hydrazine hydrate to yield the oxazepine core . Key steps require precise control of solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to avoid side reactions like over-reduction or dimerization.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the aminoethyl side chain (δ ~2.8–3.2 ppm for CH₂NH₂) and the chloro-substituted aromatic ring (δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Identify characteristic bands for the oxazepinone ring (C=O stretch ~1680–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₁H₁₂ClN₂O₂: 253.06) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Follow CLSI guidelines for antimicrobial testing:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains, with pMIC values correlated to substituent lipophilicity (π) and electronic effects (Hammett σ) .
- Cytotoxicity Assays : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with enhanced activity?
- Methodology :
- Descriptor Selection : Use Hammett substituent constants (σₚ, σₘ) and logP values to model antibacterial activity. For example, para-substituted electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing electrophilicity at the oxazepine carbonyl .
- Statistical Validation : Apply multiple linear regression (MLR) with cross-validation (R² > 0.85, q² > 0.7) to ensure model robustness. A reported 2D-QSAR model for meta-substituted derivatives showed R² = 0.91 using DFT-calculated atomic charges .
Q. How to resolve contradictions in biological activity data across substituent variations?
- Case Study : Derivatives with bulky aromatic substituents (e.g., naphthyl) may show high in vitro antimicrobial activity but poor solubility, leading to inconsistent in vivo results.
- Resolution :
- Solubility Optimization : Introduce polar groups (e.g., -OH, -COOCH₃) while maintaining logP < 3.0 .
- Prodrug Strategies : Mask NH₂ groups with acetyl or Boc protections to improve bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial dihydrofolate reductase (DHFR). Key interactions include H-bonding between the oxazepine carbonyl and Arg-57 residue .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) to prioritize derivatives .
Q. How does pH and temperature affect the compound’s stability in solution?
- Experimental Design :
- Accelerated Stability Testing : Incubate at pH 1–10 (37°C, 72 hrs) and analyze degradation via HPLC. The compound is stable at pH 5–7 but hydrolyzes rapidly under alkaline conditions (>pH 9) due to oxazepine ring opening .
- Thermal Analysis : TGA/DSC reveals decomposition onset at ~220°C, suggesting storage below 25°C in anhydrous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
